

The Discovery of ADAM17: A Foundational Sheddase in Cellular Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Historical Background, Core Experiments, and Foundational Data of a Key Metalloproteinase

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also widely known as Tumor Necrosis Factor-α Converting Enzyme (TACE), stands as a pivotal enzyme in a vast array of physiological and pathological processes. Its discovery in 1997 marked a significant milestone in understanding the regulation of inflammatory responses and the broader field of ectodomain shedding, a fundamental mechanism of intercellular communication. This technical guide provides a comprehensive overview of the historical context leading to the identification of ADAM17, a detailed account of the seminal experiments that defined its function, and a summary of the initial quantitative data that laid the groundwork for decades of research into its biological significance and therapeutic potential.

Historical Background: The Quest for the TNF- α Sheddase

The story of ADAM17's discovery is intrinsically linked to the study of Tumor Necrosis Factor- α (TNF- α), a potent pro-inflammatory cytokine. In the mid-1980s, TNF- α was identified as a 17-kDa soluble protein. However, subsequent research revealed that it is initially synthesized as a 26-kDa type II transmembrane precursor protein, pro-TNF- α . For TNF- α to exert its systemic effects, its extracellular domain had to be proteolytically cleaved and released from the cell

surface, a process termed "shedding." The enzyme responsible for this critical cleavage event remained elusive for years, becoming a key target of investigation for researchers seeking to modulate the inflammatory cascade.

Early studies indicated that the "TNF- α converting enzyme" was a metalloproteinase, as its activity could be blocked by hydroxamic acid-based inhibitors, a characteristic feature of this class of enzymes. This set the stage for a focused search to isolate and characterize this specific protease from the complex milieu of the cell membrane.

The broader context of this search was the emerging field of the ADAM family of proteins. These are transmembrane proteins characterized by the presence of both a disintegrin and a metalloproteinase domain. While several ADAMs had been identified, their physiological catalytic functions remained largely unassigned. The discovery of ADAM17 provided the first definitive biological role for a member of this family as a sheddase.

The Landmark Discovery: Simultaneous Identification by Two Independent Groups

In February 1997, the scientific journal Nature published two back-to-back papers that independently and simultaneously reported the discovery, purification, and cloning of the long-sought-after TNF- α converting enzyme.

- The Immunex Group (Black et al.): This research team, led by Roy A. Black, purified the enzyme from a human T-cell line and named it TNF-α-converting enzyme (TACE). Their work provided direct biochemical evidence of its activity and its identity as a novel member of the ADAM family.
- The Glaxo Wellcome Group (Moss et al.): Led by Michael L. Moss, this group also purified and cloned the enzyme, demonstrating its ability to process pro-TNF-α. They highlighted its homology to the ADAM family of metalloproteinases.

This concurrent discovery by two independent groups provided robust validation of the findings and immediately solidified the importance of this newly identified enzyme. The enzyme was subsequently officially named ADAM17.

Experimental Protocols: Unraveling the Identity and Function of ADAM17

The following sections detail the key experimental methodologies employed in the initial discovery and characterization of ADAM17/TACE.

Purification of TNF-α Converting Enzyme

The purification of a membrane-bound protease to homogeneity was a significant challenge. The general workflow involved the solubilization of membrane fractions followed by a series of chromatographic steps.

Starting Material: Human T-cell lymphoma cell line (for Black et al.) and THP-1 human monocytic cells.

Key Steps:

- Membrane Preparation: Cells were harvested and subjected to lysis and differential centrifugation to isolate the membrane fraction.
- Solubilization: The membrane proteins were solubilized using non-ionic detergents such as Triton X-100.
- Chromatography: A multi-step chromatographic purification protocol was employed, which typically included:
 - Anion-Exchange Chromatography: To separate proteins based on their net negative charge.
 - Lecting Affinity Chromatography: To enrich for glycoproteins.
 - Hydroxamate Affinity Chromatography: A crucial step that utilized a matrix with a covalently attached metalloproteinase inhibitor to specifically capture TACE. The bound enzyme was then eluted with a competing inhibitor.
 - Size-Exclusion Chromatography: To separate the partially purified proteins by size.

Monitoring Activity: Throughout the purification process, fractions were tested for their ability
to cleave a synthetic peptide substrate mimicking the pro-TNF-α cleavage site or
recombinant pro-TNF-α itself.

Cloning and Sequencing of the TACE/ADAM17 cDNA

Once a small amount of purified protein was obtained, the researchers determined a partial amino acid sequence. This information was then used to design degenerate oligonucleotide probes to screen a cDNA library.

Key Steps:

- Protein Sequencing: The purified TACE was subjected to N-terminal and internal peptide sequencing.
- Degenerate PCR and cDNA Library Screening: Degenerate primers based on the peptide sequences were used to amplify a portion of the TACE cDNA from a suitable cDNA library (e.g., from a human T-cell line). The resulting PCR product was then used as a probe to screen the cDNA library for full-length clones.
- DNA Sequencing: Positive clones were isolated, and their cDNA inserts were sequenced to determine the full-length open reading frame of TACE/ADAM17.
- Sequence Analysis: The deduced amino acid sequence revealed the characteristic domain structure of an ADAM protein, including a pro-domain, a metalloproteinase domain with the zinc-binding consensus sequence, a disintegrin domain, a cysteine-rich region, an EGF-like domain, a transmembrane domain, and a cytoplasmic tail.

Enzymatic Activity Assays

To confirm the function of the purified and recombinant TACE, various enzymatic assays were developed.

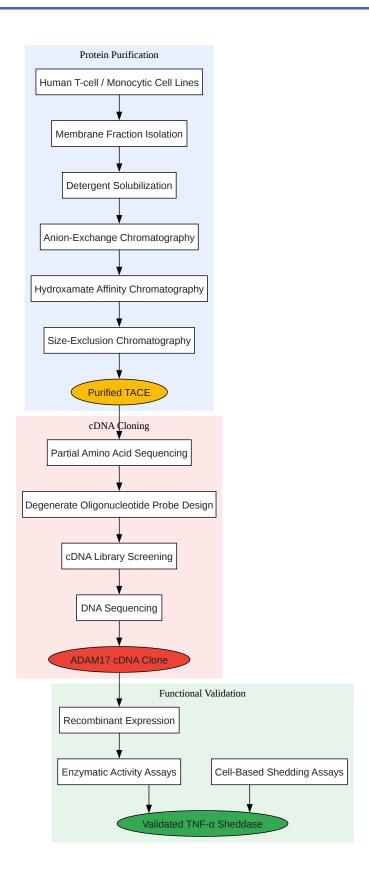
- 1. Peptide-Based Assay:
- Substrate: A short synthetic peptide containing the amino acid sequence spanning the Ala76-Val77 cleavage site of pro-TNF-α, often with fluorescent reporter groups (e.g., a fluorophore and a quencher on opposite sides of the cleavage site).

- Principle: Cleavage of the peptide by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.
- Application: Used for monitoring enzyme activity during purification and for inhibitor screening.
- 2. Recombinant pro-TNF-α Cleavage Assay:
- Substrate: Recombinantly expressed pro-TNF-α.
- Principle: The purified or recombinant TACE was incubated with the pro-TNF-α substrate. The reaction products were then analyzed by SDS-PAGE and Western blotting using an antibody against TNF-α to detect the appearance of the cleaved, soluble 17-kDa form.
- Application: Provided definitive evidence that TACE cleaves the full-length precursor protein at the correct physiological site.
- 3. Cell-Based Shedding Assay:
- System: Cells engineered to overexpress pro-TNF-α.
- Principle: These cells were treated with stimuli known to induce TNF-α shedding (e.g., phorbol esters). The amount of soluble TNF-α released into the culture medium was quantified by ELISA. To confirm the role of TACE, cells were treated with specific TACE inhibitors or, in later studies, the ADAM17 gene was knocked out.
- Application: Demonstrated the physiological relevance of TACE in the cellular context.

Data Presentation: Foundational Quantitative Insights

The initial studies on ADAM17 provided key quantitative data that characterized the enzyme and its activity.

Parameter	Value	Source
Molecular Weight (Mature Protein)	~85-90 kDa (glycosylated)	Black et al., 1997
Number of Amino Acids (Human)	824	Moss et al., 1997
Optimal pH for Activity	~7.5	Black et al., 1997
Inhibitor Sensitivity		
Hydroxamate-based inhibitors	Potent inhibition	Black et al., 1997; Moss et al., 1997
EDTA (a metal chelator)	Complete inhibition	Black et al., 1997
Serine and cysteine protease inhibitors	No inhibition	Black et al., 1997


Table 1: Biochemical Properties of TACE/ADAM17 from Initial Discovery.

Tissue	Relative mRNA Expression Level
Spleen	High
Thymus	High
Peripheral Blood Leukocytes	High
Lung	Moderate
Heart	Moderate
Brain	Low
Liver	Low

Table 2: Initial Findings on the Tissue Distribution of TACE/ADAM17 mRNA by Northern Blot Analysis. Note: This represents a qualitative summary of early findings.

Mandatory Visualizations

Click to download full resolution via product page

Figure 1: Experimental workflow for the discovery and validation of ADAM17/TACE.

 To cite this document: BenchChem. [The Discovery of ADAM17: A Foundational Sheddase in Cellular Communication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418300#adam17-discovery-and-historical-background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com